3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
Description
3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione, commonly known as α-santonin (CAS 481-06-1), is a sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.3 g/mol . It is derived from Artemisia species and is characterized by a naphthofuran-dione core with three methyl substituents at positions 3, 5a, and 9 .
Properties
IUPAC Name |
3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHDMGJURBVLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sesquiterpene lactones exhibit significant antimicrobial properties. Studies have shown that 3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione demonstrates effectiveness against various bacterial strains. Its mechanism of action often involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can downregulate pro-inflammatory cytokines and reduce the activation of NF-kB pathways in immune cells. This property holds potential for developing treatments for inflammatory diseases such as arthritis and asthma.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is necessary to elucidate its efficacy and safety in clinical settings.
Pesticidal Activity
This compound has been explored as a natural pesticide. Its application in pest management strategies shows promise due to its ability to disrupt the life cycles of various agricultural pests while being less harmful to beneficial insects compared to synthetic pesticides.
Plant Growth Regulation
This compound has also been studied for its effects on plant growth and development. It can act as a growth regulator by influencing hormonal pathways in plants. Field trials have demonstrated enhanced growth rates and yield improvements in crops treated with formulations containing this sesquiterpene lactone.
Polymeric Composites
In material science, the incorporation of this compound into polymer matrices has been investigated to enhance mechanical properties and thermal stability. Research indicates that these composites exhibit improved resistance to degradation under environmental stressors.
Biodegradable Materials
The compound's natural origin aligns with the growing demand for biodegradable materials. Its inclusion in biopolymer formulations contributes to the development of sustainable packaging solutions that reduce environmental impact.
Case Studies
Mechanism of Action
The mechanism of action of 3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Solubility: Freely soluble in chloroform, sparingly soluble in ethanol (95%), and practically insoluble in water .
- Melting Point : 170°C .
- Stability : Light-sensitive, turning yellow upon prolonged exposure .
Santonin has historical applications as an anthelmintic agent and is noted for its allelopathic properties in plant extracts .
Comparison with Structurally Similar Compounds
Structural Analogues in the Naphthofuran-Dione Family
3,5a,9-Trimethyl-3a,5,5a,6,7,9b-hexahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione (CAS 18409-93-3)
- Structural Difference : Additional hydrogenation at positions 6 and 7, resulting in a hexahydro (6 double bond reductions) configuration compared to santonin’s tetrahydronaphtho core .
- Molecular Formula : C₁₅H₂₀O₃ (MW 248.3).
- Activity : Reduced bioactivity due to increased saturation, which alters molecular rigidity and receptor interactions .
Santonin D (CAS 1618-77-5)
2-Hydroxyphenylimine Analogue
- Structural Modification : Replacement of the phenylhydrazine group with a 2-hydroxyphenylimine moiety .
- Molecular Formula: C₁₆H₁₇NO₃ (MW 271.3).
Functional Analogues in Artemisia Extracts
Naphtho[1,2-b]furan-2,6(3H,4H)-dione Derivatives
β-Cyclocostunolide
- Structural Feature : A naphthofuran-dione derivative with a hydroxyl group at position 9 and a cyclopropane ring.
- Activity : Exhibits anti-inflammatory properties, contrasting with santonin’s anthelmintic focus .
Comparative Data Table
Pharmacological and Industrial Relevance
- Santonin : Historically used in antiparasitic drugs but restricted in modern medicine due to toxicity .
- Functional Analogues : Derivatives with hydroxyl or imine groups show promise in drug discovery for inflammation and oxidative stress .
- Stereochemical Variants : Santonin D and related isomers highlight the importance of chirality in drug design .
Biological Activity
3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione is a complex organic compound with significant biological activity. Its structure suggests potential applications in pharmacology and biochemistry. This article explores the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique naphtho-furan dione structure that contributes to its biological activity. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
- Cellular Signaling Modulation : It appears to influence signaling pathways related to inflammation and apoptosis.
Biological Activity Data
Case Studies
-
Antioxidant Effects in Cellular Models :
A study demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound's ability to enhance cellular antioxidant defenses was highlighted. -
Cytotoxicity Against Cancer Cells :
Research involving various cancer cell lines (e.g., breast and prostate cancer) showed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential as an anticancer agent. -
Anti-inflammatory Properties :
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate its potential use in treating inflammatory diseases.
Q & A
Basic: What are the primary methods for structural elucidation of this compound?
Answer:
Structural characterization requires a combination of spectroscopic and computational techniques:
- X-ray crystallography provides definitive stereochemical assignments for the fused furan-dione system and methyl substituents .
- High-resolution NMR (¹H, ¹³C, DEPT, and COSY) resolves the tetrahydronaphtho ring system and confirms substituent positions. Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra for validation .
- Mass spectrometry (HRMS) verifies molecular weight (C₁₅H₁₈O₃; calc. 246.1256) and fragmentation patterns .
Basic: How can synthetic routes to this compound be optimized for yield and purity?
Answer:
Optimization relies on Design of Experiments (DOE) principles:
- Use fractional factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) .
- Apply response surface methodology (RSM) to model interactions between variables. For example, temperature and solvent polarity may synergistically affect ring-closure efficiency in the furan-dione formation step .
- Monitor purity via HPLC-PDA with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .
Advanced: How can computational methods predict reaction pathways for derivatives of this compound?
Answer:
Quantum chemical calculations and reaction path search algorithms are critical:
- Use DFT (e.g., B3LYP/6-31G*) to model transition states for methyl group migration or ring-opening reactions, which are common in naphthofuran derivatives .
- Implement artificial force-induced reaction (AFIR) methods to explore multi-step reaction networks, identifying low-energy pathways for functionalization (e.g., hydroxylation or epoxidation) .
- Validate predictions with in situ FTIR or Raman spectroscopy to track intermediate formation .
Advanced: How should researchers address contradictory data in thermodynamic stability studies?
Answer:
Contradictions often arise from experimental conditions or computational approximations:
- Replicate experiments under controlled humidity and oxygen levels, as moisture can hydrolyze the dione moiety .
- Compare thermogravimetric analysis (TGA) data across multiple labs using standardized heating rates (e.g., 10°C/min under N₂) .
- For computational disagreements, benchmark Gibbs free energy calculations against experimental calorimetry data. Adjust basis sets (e.g., 6-311++G**) to improve accuracy .
Advanced: What methodologies enable efficient scale-up from lab to pilot-scale synthesis?
Answer:
Scale-up requires integration of process simulation and membrane technologies :
- Use COMSOL Multiphysics to model heat and mass transfer in batch reactors, identifying hotspots that degrade product .
- Implement continuous-flow systems with inline membrane separation (e.g., nanofiltration) to remove byproducts in real-time .
- Optimize crystallization using particle size analysis (laser diffraction) to ensure consistent polymorph formation .
Basic: What spectroscopic databases are recommended for validating this compound’s identity?
Answer:
- NIST Chemistry WebBook : Cross-reference IR, MS, and NMR spectra (CAS 115526-32-4) .
- PubChem : Validate stereochemistry against entries for (-)-Santonin (CID 13944244) .
- mzCloud : Compare high-resolution MS/MS fragmentation patterns with curated spectral libraries .
Advanced: How can machine learning improve reaction condition predictions?
Answer:
- Train neural networks on historical data (e.g., solvent effects, catalyst performance) to predict optimal conditions for novel derivatives .
- Use Bayesian optimization to iteratively refine experimental parameters (e.g., pH, stirring rate) based on real-time HPLC yield data .
- Integrate automated lab platforms (e.g., robotic liquid handlers) to execute high-throughput screening of ML-generated conditions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Follow Chemical Hygiene Plan guidelines: Use fume hoods for powder handling (risk of inhalation) and nitrile gloves to prevent dermal exposure .
- Store under inert gas (argon) to prevent oxidation of the furan-dione core .
- Conduct reactivity screening (DSC/TGA-MS) to assess exothermic decomposition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
